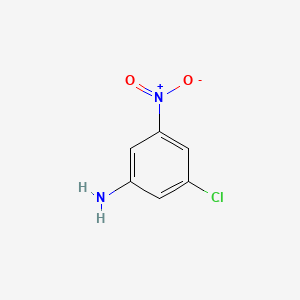

3-Chloro-5-nitroaniline

Vue d'ensemble

Description

3-Chloro-5-nitroaniline is a chemical compound with the CAS Number: 5344-44-5 . It has a molecular weight of 172.57 . It is a yellow to orange to brown or yellow-green solid .

Synthesis Analysis

The synthesis of this compound involves refluxing the product in alcohol and ammonium sulfide in water . After adding water, the product is filtered, dried, and flash chromatographed on silica gel eluting with 10% acetone-pet ether .Molecular Structure Analysis

The molecular formula of this compound is C6H5ClN2O2 . The structure can be represented as 1S/C6H5ClN2O2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H,8H2 .Physical and Chemical Properties Analysis

This compound has a boiling point of 332.7±22.0 °C and a density of 1.494±0.06 g/cm3 . It is stored at room temperature and is a yellow to orange to brown or yellow-green solid .Applications De Recherche Scientifique

Environmental Impact and Degradation

3-Chloro-5-nitroaniline, like its analogs, is used in various industrial and agricultural applications, which can lead to serious environmental concerns. For instance, 2-chloro-4-nitroaniline, a compound similar to this compound, has been studied for its environmental impact and degradation pathways. A study by Duc (2019) found that certain microbial strains could utilize these compounds as carbon and nitrogen sources under anaerobic conditions, highlighting the potential for bioremediation of contaminated environments.

Synthesis and Chemical Applications

This compound is also significant in the synthesis of various chemical compounds. For example, Lamotte et al. (1994) synthesized an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline Lamotte et al. (1994). This indicates the relevance of such compounds in the development of specialized chemical tools for biological studies.

Nonlinear Optical Characteristics

In the field of materials science, especially regarding nonlinear optical characteristics, research has been conducted on compounds related to this compound. Singh et al. (1993) explored the nonlinear optical characteristics of a binary organic system involving 3-nitroaniline-2-chloro-4-nitroaniline, demonstrating the potential for high efficiency in specific applications Singh et al. (1993).

Antibacterial Effects

Research has also been conducted on the antibacterial effects of derivatives of nitroaniline compounds. Ghazi et al. (1986) synthesized salicylanilide derivatives, including those with nitro and chloro groups, and investigated their antibacterial activity against various bacterial strains Ghazi et al. (1986). This highlights the potential use of this compound derivatives in antimicrobial applications.

Solubility and Thermodynamics

The solubility and thermodynamic properties of this compound in various solvents have been studied, providing insight into its chemical behavior and applications. Xu and Wang (2019) conducted a study on the solubility measurement and thermodynamic model correlation of 2-chloro-5-nitroaniline, shedding light on its behavior in different chemical environments Xu and Wang (2019).

Safety and Hazards

3-Chloro-5-nitroaniline is considered hazardous. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding dust formation .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and similar products .

Mécanisme D'action

Target of Action

Nitro compounds, including 3-chloro-5-nitroaniline, are known to interact with various biological molecules due to their reactive nature .

Mode of Action

Nitro compounds like this compound are known to undergo various chemical reactions, including direct nucleophilic substitution and nitroarene reduction . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

The synthesis of anilines, including nitroanilines, involves several biochemical pathways, such as direct nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

Nitro compounds generally have low water solubility and lower volatility compared to similar molecular weight compounds . These properties could impact the bioavailability of this compound.

Result of Action

Nitro compounds can undergo various reactions that could potentially alter cellular functions .

Analyse Biochimique

Biochemical Properties

It is known that the nitro group in the compound can undergo reduction reactions, which could potentially interact with various enzymes and proteins in a biological system

Cellular Effects

They may also influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-5-nitroaniline is not well-defined. Nitro compounds like this compound have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure could potentially influence its interactions with biomolecules at the molecular level .

Metabolic Pathways

Nitroaromatic compounds can be metabolized through reduction reactions

Propriétés

IUPAC Name |

3-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAFMJXGEACRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277199 | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-44-5 | |

| Record name | 5344-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

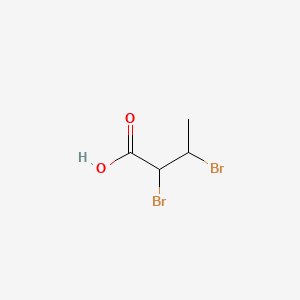

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)